3-(3-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine
Description
Properties
IUPAC Name |
5-(3-bromophenyl)-2-phenylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3/c16-12-6-4-5-11(9-12)14-10-15(17)19(18-14)13-7-2-1-3-8-13/h1-10H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRWJPLIQCIMSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC(=CC=C3)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70387239 | |
| Record name | 3-(3-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
424808-07-1 | |
| Record name | 3-(3-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine typically involves the reaction of 3-bromobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions often include the use of ethanol as a solvent and acetic acid as a catalyst, with the mixture being refluxed for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominated intermediates.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less commonly reported.
Cyclization Reactions: The pyrazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically involves the use of palladium catalysts and boronic acids under mild conditions.
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted phenyl derivatives, while oxidation and reduction reactions can modify the functional groups attached to the pyrazole ring.
Scientific Research Applications
3-(3-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 3-(3-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine, highlighting differences in substituents, molecular properties, and biological relevance:
Substituent Effects on Reactivity and Bioactivity
- Halogen Position : Moving bromine from meta (as in the target compound) to para (e.g., MK52) reduces steric hindrance but may decrease electronic effects critical for receptor binding .
- Conversely, iodine (CAS 1017781-35-9) increases polarizability, favoring stronger dispersion forces .
- Electron-Withdrawing Groups : The trifluoromethyl group in 1-(3-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine enhances electrophilicity, which could improve interactions with nucleophilic residues in enzymes .
- Benzodioxole Moiety : Emrusolmine’s benzodioxole group improves metabolic stability by resisting oxidative degradation, a key feature in its role as an alpha-synuclein inhibitor .
Biological Activity
3-(3-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine is a pyrazole-based compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on enzyme inhibition, anticancer properties, and potential therapeutic applications.
The compound has a molecular formula of CHBrN and a molecular weight of approximately 314.18 g/mol. Its structure includes a bromophenyl group and a phenyl group attached to the pyrazole ring, which is critical for its biological activity.
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibitory activity. It has been specifically studied for its ability to inhibit acetylcholinesterase (AChE), an enzyme crucial for the hydrolysis of acetylcholine in the nervous system. Inhibition of AChE can lead to increased levels of acetylcholine, affecting cholinergic signaling pathways, which may have implications in treating neurodegenerative diseases like Alzheimer's disease .
Anticancer Activity
The anticancer potential of this compound has been evaluated through various studies:
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells. The compound showed IC values ranging from 2.13 µM to 4.46 µM across these cell lines, indicating potent anticancer activity .
The mechanism underlying its anticancer effects involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics essential for cell division. Molecular docking studies have suggested that the compound interacts with the colchicine-binding site on tubulin, further corroborating its potential as an anticancer agent .
Case Studies
A notable study involved the synthesis and evaluation of various pyrazole derivatives, including this compound. The results indicated that modifications to the pyrazole ring significantly influenced cytotoxicity and selectivity towards cancer cells compared to non-cancerous cells (HEK293T) .
Comparative Biological Activity
To provide a clearer understanding of the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Anticancer Activity (IC) | Enzyme Inhibition |
|---|---|---|---|
| 3-(4-Bromophenyl)-1H-pyrazol-5-amine | Bromophenyl group | 2.13 µM (MCF-7) | AChE inhibitor |
| 4-(4-Fluorophenyl)-1H-pyrazol-5-amine | Fluorophenyl group | Moderate activity | Unknown |
| 3-(2-Nitrophenyl)-1H-pyrazol-5-amines | Nitro group | Enhanced antioxidant activity | Unknown |
This table highlights how structural variations can influence both anticancer efficacy and enzyme inhibition profiles.
Q & A
Basic Research Questions
Q. What are efficient synthetic routes for 3-(3-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via microwave-assisted reactions between substituted phenylhydrazines and α,β-unsaturated ketones, achieving high yields (80–90%) under controlled temperature (80–100°C) and solvent conditions (ethanol or DMF). Optimization involves adjusting microwave power (300–500 W) and reaction time (30–60 minutes) to minimize byproducts like α,β-diketones . Alternative routes include cyclocondensation of thiourea derivatives with halogenated intermediates, followed by purification via column chromatography (silica gel, hexane/ethyl acetate eluent) .
Q. How is spectroscopic characterization (NMR, IR) performed to confirm the structure of this pyrazole derivative?
- Methodological Answer :
- 1H NMR : Key signals include the pyrazole NH proton (δ 10.2–11.5 ppm, broad singlet) and aromatic protons (δ 7.2–8.1 ppm, multiplet patterns reflecting substituent positions). For example, the 3-bromophenyl group shows coupling constants (J = 8.5 Hz) between adjacent protons .
- IR : Stretching vibrations for NH₂ (3350–3450 cm⁻¹) and C-Br (550–600 cm⁻¹) confirm functional groups. Absence of carbonyl peaks (1650–1750 cm⁻¹) validates successful cyclization .
Advanced Research Questions
Q. How do hydrogen-bonding patterns in the crystal lattice influence the compound’s physicochemical stability?
- Methodological Answer : X-ray crystallography reveals that intermolecular N–H···N and C–H···π interactions stabilize the crystal packing. For instance, centrosymmetric dimers form via N–H···N hydrogen bonds (distance: 2.89 Å), while C–H···π interactions (3.42 Å) extend the lattice into a 3D network. These interactions correlate with thermal stability (TGA analysis shows decomposition >200°C) and solubility profiles .
Q. What strategies resolve contradictions in reported biological activities (e.g., antitubercular vs. antimicrobial potency)?
- Methodological Answer : Discrepancies arise from substituent effects and assay conditions. For example:
- Antitubercular Activity : EC₅₀ values (0.5–5 µM) correlate with electron-withdrawing groups (e.g., Br at the 3-position), enhancing target binding to mycobacterial enzymes .
- Antimicrobial Activity : Broader-spectrum activity requires lipophilic substituents (e.g., 4-methoxyphenyl), which improve membrane permeability (logP >3.5). Standardized MIC assays under nutrient-deprived conditions reduce false positives .
Q. How can computational methods predict structure-activity relationships (SAR) for pyrazole derivatives?
- Methodological Answer :
- Docking Studies : Molecular docking (e.g., AutoDock Vina) against targets like uPAR or σ₁ receptors identifies key interactions (e.g., bromophenyl-Br with hydrophobic pockets). Energy scores <−8.0 kcal/mol suggest high affinity .
- QSAR Models : 3D-QSAR using CoMFA/CoMSIA correlates steric/electronic descriptors (e.g., Hammett σ values) with IC₅₀ data. Validation via leave-one-out cross-validation (q² >0.6) ensures predictive accuracy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
